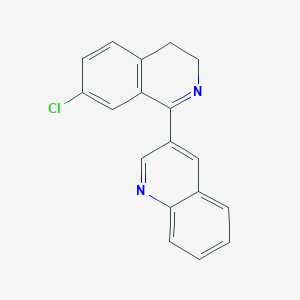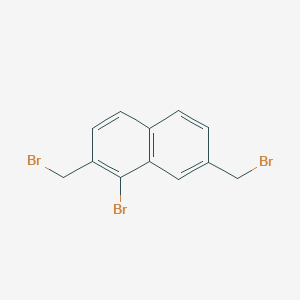
1-Bromo-2,7-bis(bromomethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,7-bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2 It is a derivative of naphthalene, where bromine atoms are substituted at the 1, 2, and 7 positions
Métodos De Preparación
The synthesis of 1-Bromo-2,7-bis(bromomethyl)naphthalene typically involves the bromination of 2,7-dimethylnaphthalene. One common method is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride. The product is then purified through recrystallization .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
1-Bromo-2,7-bis(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield 2,7-bis(methoxymethyl)naphthalene.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of 2,7-dimethylnaphthalene.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Bromo-2,7-bis(bromomethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atoms can be replaced with various functional groups, making it a versatile intermediate.
Material Science: The compound is used in the preparation of polymers and advanced materials. Its rigid naphthalene core and reactive bromomethyl groups make it suitable for creating cross-linked polymer networks.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active compounds. Its derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Chemical Sensors: The compound’s ability to undergo specific reactions makes it useful in the development of chemical sensors and detection systems.
Mecanismo De Acción
The mechanism by which 1-Bromo-2,7-bis(bromomethyl)naphthalene exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. This process is facilitated by the electron-withdrawing nature of the bromine atoms, which stabilizes the transition state.
In oxidation and reduction reactions, the compound’s reactivity is influenced by the presence of the bromomethyl groups, which can be transformed into various functional groups through electron transfer processes. The molecular targets and pathways involved are specific to the reaction conditions and the reagents used .
Comparación Con Compuestos Similares
1-Bromo-2,7-bis(bromomethyl)naphthalene can be compared with other similar compounds, such as:
2,7-Bis(bromomethyl)naphthalene: Lacks the bromine atom at the 1-position, leading to different reactivity and applications.
1-Bromo-2-methylnaphthalene: Contains a single bromomethyl group, resulting in distinct chemical behavior and uses.
1,8-Bis(bromomethyl)naphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for specialized applications in organic synthesis and material science.
Propiedades
Número CAS |
860395-06-8 |
|---|---|
Fórmula molecular |
C12H9Br3 |
Peso molecular |
392.91 g/mol |
Nombre IUPAC |
1-bromo-2,7-bis(bromomethyl)naphthalene |
InChI |
InChI=1S/C12H9Br3/c13-6-8-1-2-9-3-4-10(7-14)12(15)11(9)5-8/h1-5H,6-7H2 |
Clave InChI |
PIDLQZBELOTXOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2Br)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


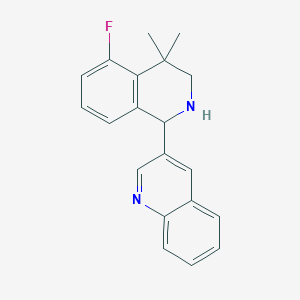
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
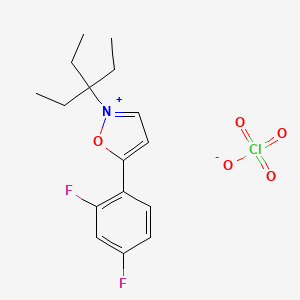
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
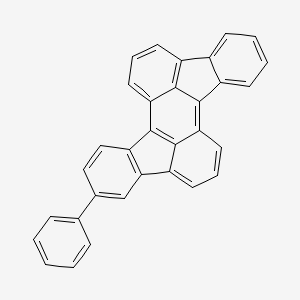
![[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14178255.png)
![3-Pyridineacetamide, 6-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14178257.png)
![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
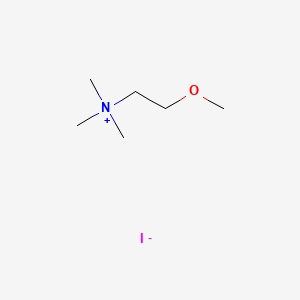
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
